(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)acrylamide is a synthetic organic compound that features a chlorophenyl group, a hydroxyphenyl group, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)acrylamide typically involves the following steps:
Formation of the Acrylamide Backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with a chlorophenyl derivative under basic conditions.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a nucleophilic substitution reaction, where a hydroxyphenyl halide reacts with the acrylamide intermediate.
Final Assembly: The trifluoromethyl group is typically introduced via a Friedel-Crafts alkylation reaction, using a trifluoromethyl benzene derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions, utilizing high-purity reagents and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions.
Reduction: The acrylamide moiety can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)acrylamide would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-phenyl)acrylamide: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-methylphenyl)ethyl)acrylamide: Contains a methyl group instead of a trifluoromethyl group, potentially altering its chemical properties.
Uniqueness
The presence of the trifluoromethyl group in (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)acrylamide imparts unique electronic and steric properties, which can influence its reactivity, stability, and interactions with biological targets. This makes it a compound of interest for further research and development.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3NO2/c19-15-4-2-1-3-12(15)7-10-17(25)23-11-16(24)13-5-8-14(9-6-13)18(20,21)22/h1-10,16,24H,11H2,(H,23,25)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUHUHYHFZYXFK-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.